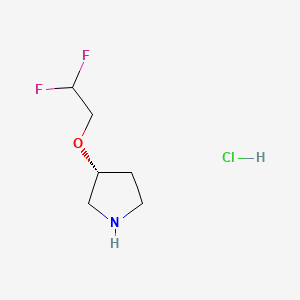

(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,2-difluoroethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization or chromatography, ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The 2,2-difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The 2,2-difluoroethoxy group can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

Pyrrolopyrazine: A nitrogen-containing heterocycle with diverse biological activities.

Pyridine: An aromatic heterocycle with applications in pharmaceuticals and agrochemicals.

Uniqueness

(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with a 2,2-difluoroethoxy substituent at the 3-position. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClF₂N |

| Molecular Weight | 155.57 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. In particular, they have shown efficacy against Pseudomonas aeruginosa , a common pathogen associated with infections in immunocompromised patients.

Case Study: Inhibition of PBP3 in P. aeruginosa

A study optimized a fluorescence assay to screen for inhibitors targeting penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa. The results revealed that compounds with a pyrrolidine scaffold demonstrated potent inhibition of PBP3, suggesting that this compound could be further developed as an antibacterial agent against multidrug-resistant strains .

Anticancer Activity

Pyrrolidine derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

Research Findings on Apoptosis Induction

In vitro studies demonstrated that this compound significantly reduced cell viability in ovarian cancer cells (OVCAR3) when combined with standard chemotherapeutics like cisplatin. The compound enhanced the cytotoxic effects of cisplatin by increasing the levels of phosphorylated H2AX, a marker of DNA damage .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory conditions.

The anti-inflammatory effects are attributed to the compound's ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has been reported to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation .

Conclusion and Future Directions

This compound exhibits promising biological activities across various domains, including antimicrobial, anticancer, and anti-inflammatory effects. Its unique chemical structure and mechanisms of action position it as a valuable candidate for further research and development in drug discovery.

Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo. Additionally, further investigations into its mechanism of action will provide insights into its potential therapeutic applications.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against P. aeruginosa | Inhibition of PBP3 |

| Anticancer | Induces apoptosis | Modulation of DNA damage response |

| Anti-inflammatory | Reduces inflammation | Inhibition of COX-2 and iNOS |

Propiedades

Número CAS |

2765567-00-6 |

|---|---|

Fórmula molecular |

C6H12ClF2NO |

Peso molecular |

187.61 g/mol |

Nombre IUPAC |

(3R)-3-(2,2-difluoroethoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)4-10-5-1-2-9-3-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 |

Clave InChI |

MIFIUZKFCUUBSB-NUBCRITNSA-N |

SMILES isomérico |

C1CNC[C@@H]1OCC(F)F.Cl |

SMILES canónico |

C1CNCC1OCC(F)F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.